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adenosine 5'-(trihydrogen diphosphate), monosodium salt

Enzymology Kinetic assays Solution preparation

ADP monosodium salt (CAS 1172-42-5, MW 449.18 g·mol⁻¹) eliminates the 4.7% gravimetric error inherent to ADP disodium salt in molar solution preparation, ensuring accurate kinetic constants in low-Km enzyme assays. • Defined 1:1 Na⁺:ADP ratio standardizes platelet aggregometry & Na,K-ATPase studies • ≥95% HPLC purity minimizes AMP/ATP contamination in PK/LDH coupled assays • Unambiguous CAS 1172-42-5 identity supports GLP/GMP audit documentation • White hygroscopic powder; freely soluble in water (≥50 mg·mL⁻¹); store at -20°C

Molecular Formula C10H14N5NaO10P2
Molecular Weight 449.18 g/mol
CAS No. 1172-42-5
Cat. No. B073521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadenosine 5'-(trihydrogen diphosphate), monosodium salt
CAS1172-42-5
Molecular FormulaC10H14N5NaO10P2
Molecular Weight449.18 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+]
InChIInChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1
InChIKeyNYEHFIIOXORNJT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADP Monosodium Salt Procurement Baseline


Adenosine 5′-(trihydrogen diphosphate), monosodium salt (ADP‑Na₁, CAS 1172‑42‑5, MW 449.18 g·mol⁻¹) is a purine ribonucleoside 5′‑diphosphate supplied as a white to off‑white hygroscopic powder that is freely soluble in water (≥50 mg·mL⁻¹) . It serves as a substrate for ATP‑consuming and ATP‑generating enzymes (kinases, ATPases, ATP synthases), a platelet‑activation agonist, and a key intermediate in cellular energy metabolism . Commercial grades range from ≥84 % (enzymatic/UV) to ≥99 % (HPLC), with the highest purity materials being essential for quantitative enzymology and reproducible platelet‑function studies.

HPLC purity ≥99% reduces AMP/ATP interference in enzymatic assays
Defined monosodium (1:1) stoichiometry simplifies Na⁺ budgeting
Freely water-soluble; supports direct gravimetric standard preparation

ADP‑Na₁ Substitution Requires Revalidation


ADP is commercially available as the free acid, monosodium, disodium, trisodium, monopotassium, and ammonium salt, as well as stable analogs such as 2‑MeSADP. These forms differ in molecular weight (427–507 g·mol⁻¹), counter‑ion identity, hygroscopicity, and solution pH . Substitution without adjustment of the weighed mass introduces systematic error in molar concentration; a 1 mM solution prepared by direct weighing of ADP‑Na₁ (MW 449.2) versus ADP‑Na₂ (MW 471.2) differs by 4.7 % in ADP equivalents . The counter‑ion also influences Na⁺‑dependent enzyme kinetics: the apparent affinity of Na,K‑ATPase for ADP can vary up to 30‑fold depending on the ionic strength and anion composition of the medium [1]. Consequently, assays that are sensitive to sodium concentration—platelet aggregometry, mitochondrial respiration, and Na,K‑ATPase activity—must control the salt form and cannot simply interchange ADP‑Na₁ with ADP‑Na₂, ADP‑K, or ADP‑free acid without full re‑calibration.

Salt form alters molar concentration

Weighing ADP‑Na₂ (MW 471.2) instead of ADP‑Na₁ (MW 449.2) introduces a 4.7% systematic error in ADP equivalents, directly shifting Km and Vmax.

Sodium load modifies enzyme kinetics

ADP‑Na₂ contributes twice the Na⁺ of ADP‑Na₁; Na,K‑ATPase affinity can change up to 30-fold with ionic strength, requiring full re‑calibration.

Amorphous sodium ADP may degrade faster

Amorphous ADP‑Na₂ decomposes significantly at 33°C; crystalline ADP‑K is more stable. Verify storage and aliquotting protocols for ADP‑Na₁.

Quantitative Evidence for ADP‑Na₁ Selection


Molar‑Mass Precision vs ADP‑Na₂

When an investigator prepares a nominal 1 mM ADP solution by weighing the disodium salt (MW 471.16 g·mol⁻¹) but the experimental protocol was originally validated with the monosodium salt (MW 449.18 g·mol⁻¹), the actual ADP concentration is 4.66 % lower than intended, directly altering calculated Km, Vmax, and Ki values . The monosodium form provides a single, defined Na⁺ per ADP molecule, simplifying ionic‑strength budgeting in Na⁺‑sensitive systems relative to the disodium (2 Na⁺) or trisodium (3 Na⁺) salts .

ADP Equivalents
Direct head-to-head
ADP‑Na₁ delivers 0.951 g free acid per gram; 4.9% more than ADP‑Na₂ and 9.7% more than ADP‑Na₃.
Standardizes gravimetric solution preparation
Anhydrous basis; avoids 5–10% systematic error
Enzymology Kinetic assays Solution preparation

Solid‑State Stability: ADP‑Na vs ADP‑K

A 1979 patent demonstrated that commercial amorphous ADP‑Na₂ stored at 33 °C for three weeks decomposed to yield 10.0 % AMP and 3.3 % ATP, whereas crystalline ADP‑K showed only 0.72 % AMP and 0.07 % ATP under identical conditions [1]. The monosodium salt (CAS 1172‑42‑5) is also supplied in amorphous form and is described as hygroscopic by all major vendors; however, its stability in frozen stock solutions (−20 °C) has been documented up to 6 months . No long‑term solid‑state stability study directly comparing ADP‑Na₁ with ADP‑Na₂ has been published, but the patent data establish that counter‑ion identity (Na⁺ vs K⁺) and crystallinity dominate the decomposition rate.

Solid-State Stability
Cross-study comparable
Amorphous ADP‑Na₂ retained 72.5% ADP after 3 weeks at 33°C; crystalline ADP‑K retained 88.3%.
Sodium salt stability requires desiccated frozen storage
ADP‑Na₁ expected similar to ADP‑Na₂; no long-term solid data
Stability Shelf‑life Reagent storage

Extinction Coefficient Consistency

The molar extinction coefficient of ADP at pH 7.0 (ε₂₅₉ = 15.4 × 10³ M⁻¹·cm⁻¹) is independent of the counter‑ion [1]. This value is identical for ADP‑Na₁, ADP‑Na₂, ADP‑K, and the free acid, because the adenine chromophore is the absorbing species. Sigma‑Aldrich reports ε = 15.4 × 10³ ± 2 % M⁻¹·cm⁻¹ at 259 nm for the monosodium salt , enabling direct spectrophotometric concentration verification without salt‑form correction.

Extinction Coefficient
Class-level inference
ε₂₅₉ = 15.4 × 10³ M⁻¹·cm⁻¹, invariant across ADP salt forms.
Enables direct UV concentration verification
Applicable at pH 7.0, 259 nm; no salt-form correction needed
UV spectrophotometry Concentration determination Quality control

HPLC Purity vs Generic ADP Sodium Salts

Commercial ADP‑Na₁ from Chem‑Impex specifies ≥99 % by HPLC, with a single defined Na⁺ counter‑ion . In contrast, generic 'ADP sodium salt' offerings may contain a mixture of mono‑, di‑, and trisodium forms with purity as low as ≥84 % by UV/enzymatic assay . The ≥15‑percentage‑point purity gap translates directly into higher levels of AMP and ATP contaminants, which act as competitive inhibitors or alternative substrates in many enzymatic reactions.

HPLC Purity
Direct head-to-head
ADP‑Na₁ ≥99% (HPLC) vs generic ADP sodium ≥84% (UV/enzymatic). Up to 15 percentage-point gap.
Minimizes AMP/ATP cross‑contamination
Vendor-specified HPLC purity; reduces kinetic noise
Purity HPLC Enzymatic assay Procurement specification

Sodium Load Control in Enzyme and Platelet Assays

The apparent affinity of Na,K‑ATPase for ADP decreases up to 30‑fold as the ionic strength of the medium increases, with the effect being anion‑dependent [1]. ADP‑Na₁ contributes one Na⁺ per ADP molecule, versus two Na⁺ for ADP‑Na₂ and three for ADP‑Na₃. At a working ADP concentration of 100 µM, switching from ADP‑Na₁ to ADP‑Na₂ adds an extra 100 µM Na⁺ that can alter the enzyme’s apparent Kd for ADP. In human platelet aggregometry, ADP‑induced responses are sodium‑sensitive: ADP activates a platelet plasma‑membrane Na⁺‑permeable channel, and the cytosolic Na⁺ rise contributes to the aggregation signal [2].

Na⁺ Load at 100 µM
Class-level inference
ADP‑Na₁ contributes 100 µM Na⁺; ADP‑Na₂ contributes 200 µM, ADP‑Na₃ 300 µM.
Defined intermediate Na⁺ load for ionic strength control
Supports Na⁺‑sensitive enzyme and platelet assays
Na,K‑ATPase Platelet aggregation Ionic strength Enzyme kinetics

Defined Stoichiometry and Regulatory Identity

The U.S. EPA Substance Registry lists CAS 1172‑42‑5 under the systematic name 'Adenosine 5′-(trihydrogen diphosphate), sodium salt (1:1)', explicitly defining the monosodium stoichiometry [1]. The Japan CHEmicals Collaborative Knowledge database and EINECS (214‑631‑6) provide independent regulatory identifiers for this exact form [2]. In contrast, 'ADP sodium salt' (CAS 20398‑34‑9) is an ambiguous registry entry that may refer to mixed sodium salts. For GLP/GMP laboratories and procurement contracts, the unambiguous 1:1 stoichiometry of CAS 1172‑42‑5 provides a legally defensible substance identity.

Regulatory Identity
Supporting evidence
CAS 1172‑42‑5 defined as sodium salt (1:1); EPA and J‑CHECK confirm unambiguous monosodium stoichiometry.
Unambiguous substance identity for regulated labs
Simplifies audit trail vs ambiguous generic sodium salt CAS
Regulatory compliance CAS registry Substance identity Procurement

ADP‑Na₁ Application Scenarios


Enzyme Kinetics with Exact Molar Concentrations

When determining Km(ADP) and Vmax for kinases, ATPases, or ATP synthases, the monosodium salt’s precisely known molecular weight (449.18 g·mol⁻¹) eliminates the 4.7 % gravimetric error that would arise from using the disodium salt without correction. Combined with a purity specification of ≥99 % (HPLC), ADP‑Na₁ enables direct gravimetric preparation of standard solutions with ≤1 % total concentration uncertainty . This is critical for studies where the Km is in the low‑micromolar range (e.g., Na,K‑ATPase Km(ADP) ≈ 30 µM [1]) and small errors in substrate concentration propagate directly to the calculated kinetic constants.

Human Platelet Aggregometry with Controlled Sodium

ADP‑induced platelet aggregation is routinely used to screen anti‑platelet drugs and diagnose platelet disorders. ADP‑Na₁ provides a defined 1:1 Na⁺:ADP ratio, whereas ADP‑Na₂ doubles the sodium load. Because ADP itself opens a Na⁺‑permeable channel in the platelet plasma membrane, and the resulting Na⁺ influx modulates the aggregation response, using ADP‑Na₁ standardizes the sodium contribution across experiments and laboratories [2]. The ≥99 % HPLC purity further ensures that AMP and ATP contaminants do not activate adenosine or P2X₁ receptors, which would confound the aggregation readout.

Coupled Assays with Minimal AMP/ATP Contamination

In pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assays, contaminating ATP generates NADH oxidation in the absence of the intended substrate, raising background absorbance. ADP‑Na₁ with ≥99 % purity reduces AMP and ATP impurities to trace levels, yielding a lower and more reproducible blank rate . The extinction coefficient ε₂₅₉ = 15.4 × 10³ M⁻¹·cm⁻¹ allows independent verification of the stock concentration by UV spectrophotometry before each assay , enabling inter‑day and inter‑laboratory normalization.

GLP/GMP Labs: Unambiguous Substance Identity

For laboratories operating under GLP or GMP, the CAS 1172‑42‑5 monosodium salt is registered with the U.S. EPA and the Japanese J‑CHECK database with an explicit 'sodium salt (1:1)' stoichiometric definition [3]. This unambiguous identity supports audit‑ready documentation, simplifies chemical inventory management, and prevents the regulatory ambiguity that arises when a laboratory purchases 'ADP sodium salt' (CAS 20398‑34‑9) without knowing whether it is the mono‑, di‑, or mixed sodium form.

Application
Selection Property
Validation Focus
Enzyme kinetic studies
Precise gravimetric preparation
Concentration accuracy ≤1%
Platelet signaling research
Controlled sodium contribution
Aggregation response reproducibility
Coupled enzymatic assays
≥99% purity, low AMP/ATP
Blank rate and kinetic consistency
Regulated laboratory workflow
Unambiguous 1:1 stoichiometry
Audit‑ready substance identity

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